molecular formula C13H16N2 B037770 10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 117776-82-6

10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

Cat. No. B037770
M. Wt: 200.28 g/mol
InChI Key: MLISTXASDQUMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique chemical properties, which make it a promising candidate for use in drug development, material science, and other areas of research.

Mechanism Of Action

The mechanism of action of 10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for use in the treatment of various diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole have been extensively studied in vitro and in vivo. This compound has been shown to have potent anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for use in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is its unique chemical properties, which make it a versatile compound for use in various scientific research applications. However, one of the main limitations of this compound is its relatively high cost, which can limit its widespread use in research.

Future Directions

There are several future directions for research on 10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole. One of the most promising areas of research is in the development of novel therapeutic agents for the treatment of cancer, diabetes, and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as material science and nanotechnology.
Conclusion:
In conclusion, 10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole is a promising compound for use in various scientific research applications. Its unique chemical properties make it a versatile compound for use in drug development, material science, and other areas of research. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Synthesis Methods

The synthesis of 10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be achieved through several different methods. One of the most common methods is the condensation of 2-(4-methylphenyl)ethanamine with 1,2-phenylenediamine in the presence of a suitable catalyst. The resulting product is then subjected to various purification techniques to obtain the final compound in high purity.

Scientific Research Applications

The unique chemical properties of 10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole make it a promising candidate for use in various scientific research applications. One of the most significant areas of research is in drug development, where this compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurological disorders.

properties

CAS RN

117776-82-6

Product Name

10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

InChI

InChI=1S/C13H16N2/c1-10-6-2-5-9-13-14-11-7-3-4-8-12(11)15(10)13/h3-4,7-8,10H,2,5-6,9H2,1H3

InChI Key

MLISTXASDQUMPD-UHFFFAOYSA-N

SMILES

CC1CCCCC2=NC3=CC=CC=C3N12

Canonical SMILES

CC1CCCCC2=NC3=CC=CC=C3N12

synonyms

6H-Azepino[1,2-a]benzimidazole,7,8,9,10-tetrahydro-10-methyl-(9CI)

Origin of Product

United States

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